D-Tyrosine methyl ester hydrochloride
CAS No.: 3728-20-9
Cat. No.: VC21536967
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3728-20-9 |
---|---|
Molecular Formula | C10H14ClNO3 |
Molecular Weight | 231.67 g/mol |
IUPAC Name | methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 |
Standard InChI Key | VXYFARNRGZWHTJ-SBSPUUFOSA-N |
Isomeric SMILES | COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.Cl |
SMILES | COC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Chemical Identity and Fundamental Characteristics
Molecular Structure and Composition
D-Tyrosine methyl ester hydrochloride has the molecular formula C10H14ClNO3 with a precise molecular weight of 231.67 g/mol . It is the hydrochloride salt of methyl D-tyrosinate (C10H13NO3), containing the characteristic 4-hydroxyphenyl side chain of tyrosine. The compound features a chiral center with the R-configuration, distinguishing it from its L-enantiomer counterpart. Its chemical structure preserves the phenolic hydroxyl group of tyrosine while the carboxylic acid moiety is modified to form a methyl ester.
Nomenclature and Identification
This compound is registered under several synonyms in chemical databases and research literature. The primary identifiers include:
Identifier Type | Value |
---|---|
CAS Number | 3728-20-9 |
IUPAC Name | methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Common Synonyms | D-Tyrosine methyl ester hydrochloride; H-D-Tyr-Ome HCl; Methyl D-tyrosinate hydrochloride |
PubChem CID | 134565 |
Parent Compound | Methyl D-tyrosinate (CID 735796) |
The compound is often represented in peptide nomenclature as H-D-Tyr-OMe·HCl, indicating its status as a terminal (non-peptide-bonded) D-tyrosine with a methyl ester modification and hydrochloride salt formation .
Physical and Chemical Properties
Physical Characteristics
D-Tyrosine methyl ester hydrochloride typically appears as a white crystalline solid. As a hydrochloride salt, it demonstrates enhanced stability and solubility properties compared to its free base form. The compound's physical state makes it convenient for laboratory handling and storage in research settings.
Structural Features and Bonding
The compound retains the core structural elements of D-tyrosine with several key modifications:
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The carboxyl group is esterified with methanol, forming a methyl ester
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The primary amine exists as a hydrochloride salt
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The phenolic hydroxyl group remains unmodified
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The stereocenter maintains the R-configuration characteristic of D-amino acids
These structural features contribute to its chemical reactivity profile and applications in various synthetic pathways.
Comparative Properties with Related Compounds
When compared to structurally related compounds, D-Tyrosine methyl ester hydrochloride shows distinctive characteristics:
Compound | Chemical Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
D-Tyrosine methyl ester hydrochloride | C10H14ClNO3 | 231.67 | Base structure |
O-Allyl-D-tyrosine methyl ester hydrochloride | C13H18ClNO3 | 271.74 | Addition of allyl group at phenolic hydroxyl |
L-Tyrosine methyl ester hydrochloride | C10H14ClNO3 | 231.67 | Opposite stereochemistry (S instead of R) |
The O-Allyl derivative represents a further modification where the phenolic hydroxyl group is functionalized with an allyl group, resulting in different chemical properties and potential applications .
Synthetic Approaches and Production Methods
Laboratory Synthesis
While the search results don't provide a direct synthesis method for D-Tyrosine methyl ester hydrochloride, we can infer the process based on the synthesis of its L-enantiomer. The general approach likely involves:
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Esterification of D-tyrosine with methanol using thionyl chloride as a catalyst
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Reaction under reflux conditions to drive the esterification to completion
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Concentration and drying to obtain the final product
This synthetic route is analogous to the preparation method described for L-tyrosine methyl ester hydrochloride, which involves the reaction of L-tyrosine with methanol in the presence of thionyl chloride under carefully controlled temperature conditions .
Purification and Quality Control
The production of high-purity D-Tyrosine methyl ester hydrochloride for research applications requires rigorous purification and quality control measures. HPLC analysis is commonly employed to assess purity, with research-grade materials typically exceeding 99% purity. The enantiomeric purity is particularly crucial for applications in asymmetric synthesis and biological studies.
Biochemical Significance and Research Applications
Role in Peptide Chemistry
D-Tyrosine methyl ester hydrochloride serves as a valuable building block in peptide synthesis, particularly when researchers aim to incorporate D-amino acids into peptide sequences. The incorporation of D-amino acids can significantly alter the conformational properties and biological activities of peptides, offering several advantages:
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Enhanced resistance to enzymatic degradation
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Induction of specific secondary structures
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Altered receptor binding profiles
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Increased metabolic stability
The methyl ester functionality provides a protected carboxyl group that can be selectively deprotected under mild conditions, making it particularly useful in sequential peptide synthesis strategies.
Applications in Pharmaceutical Research
The compound's well-defined stereochemistry and functional group arrangement make it valuable in pharmaceutical research, particularly in:
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Development of peptide-based drug candidates
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Structure-activity relationship studies
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Design of enzyme inhibitors
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Creation of peptidomimetics with enhanced pharmacological properties
Analytical Chemistry Applications
In analytical chemistry, D-Tyrosine methyl ester hydrochloride may serve as:
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A chiral reference standard
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A starting material for the synthesis of labeled compounds
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A model compound for developing separation techniques for amino acid derivatives
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A substrate for studying enzymatic specificity
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The multiple functional groups in D-Tyrosine methyl ester hydrochloride allow for selective chemical modifications:
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The phenolic hydroxyl group can undergo etherification reactions, as demonstrated by the synthesis of O-Allyl-D-tyrosine methyl ester hydrochloride
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The methyl ester can be hydrolyzed under basic conditions to regenerate the carboxylic acid
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The primary amine can participate in various reactions including amidation
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The aromatic ring can undergo electrophilic substitution reactions
Synthetic Pathways to Complex Derivatives
More complex derivatives can be synthesized through multi-step processes. For example, the patent literature describes the preparation of N-trifluoroacetyl derivatives of tyrosine methyl esters, which can subsequently undergo etherification and hydrolysis reactions to produce functionalized tyrosine derivatives . While these specific examples involve L-tyrosine derivatives, analogous transformations could be applied to D-Tyrosine methyl ester hydrochloride.
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